molecular formula C29H34Cl4N4O6S2 B13816407 Einecs 222-041-5 CAS No. 3325-10-8

Einecs 222-041-5

Cat. No.: B13816407
CAS No.: 3325-10-8
M. Wt: 740.5 g/mol
InChI Key: RJWQRNRJJGAMJG-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 222-041-5 is an entry in the European regulatory database for commercially available chemicals. Standard characterization methods for such compounds include elemental analysis, spectroscopic data (e.g., NMR, IR), and chromatographic purity assessments .

Properties

CAS No.

3325-10-8

Molecular Formula

C29H34Cl4N4O6S2

Molecular Weight

740.5 g/mol

IUPAC Name

4-[5,6-dichloro-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfobutyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate

InChI

InChI=1S/C29H34Cl4N4O6S2/c1-5-34-24-14-20(30)22(32)16-26(24)36(12-10-18(3)44(38,39)40)28(34)8-7-9-29-35(6-2)25-15-21(31)23(33)17-27(25)37(29)13-11-19(4)45(41,42)43/h7-9,14-19H,5-6,10-13H2,1-4H3,(H-,38,39,40,41,42,43)

InChI Key

RJWQRNRJJGAMJG-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Einecs 222-041-5

The preparation of this compound involves multiple synthetic pathways, tailored according to the desired purity, yield, and industrial scalability. The compound is typically synthesized through a sequence of chemical reactions involving specific reagents and catalysts.

  • Stepwise Chemical Synthesis: The compound can be obtained via multi-step organic synthesis where precursor molecules undergo transformations such as substitutions, reductions, or oxidations under controlled conditions.
  • Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, often involving transition metals or acid/base catalysts depending on the functional groups present.
  • Reagents: The choice of reagents depends on the functional groups targeted for modification. For example, halogenation or amination reactions are common depending on the molecular structure.

The exact synthetic route is often proprietary or optimized based on industrial needs, but general principles involve careful selection of starting materials, reaction conditions, and purification steps to maximize yield and purity.

Reaction Conditions

The preparation reactions for this compound are conducted under carefully controlled temperature and pressure conditions to optimize product formation and minimize by-products.

Parameter Typical Range/Condition Purpose
Temperature -10°C to 25°C (varies by step) Control reaction rate and selectivity
Pressure Atmospheric to slight overpressure Facilitate reaction kinetics
Solvents Common organic solvents (e.g., ethyl acetate, dichloromethane) Dissolve reactants and control reaction medium
Catalysts Acidic or basic catalysts, metal catalysts Increase reaction efficiency
Reaction Time Several hours to overnight (e.g., 16 hours) Ensure complete conversion

For example, one reported procedure involves stirring the reaction mixture at 20-25°C for 16 hours, followed by quenching and extraction steps to isolate the product.

Industrial Production

Industrial-scale production of this compound typically utilizes large reactors with automated control systems to maintain reaction parameters and ensure batch consistency.

  • Reactor Types: Batch reactors or continuous flow reactors depending on scale and process design.
  • Purification: After synthesis, purification techniques such as crystallization, column chromatography, and solvent extraction are employed to achieve the desired purity.
  • Quality Control: Analytical methods including NMR spectroscopy, chromatography, and mass spectrometry confirm the chemical identity and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several characteristic chemical reactions, which are relevant both to its synthesis and its functional applications:

Reaction Type Description Typical Reagents/Conditions
Oxidation Conversion to oxidized derivatives Potassium permanganate, hydrogen peroxide
Reduction Formation of reduced derivatives Sodium borohydride, lithium aluminum hydride
Substitution Replacement of functional groups Halogens, acids, bases

These reactions are utilized to modify the compound or to synthesize it from precursors.

Research Findings and Mechanistic Insights

Research indicates that the compound interacts with specific molecular targets through binding to enzymes or receptors, modulating their activity. This mechanism underpins its utility in various chemical and biological research applications.

  • Mechanism of Action: Binding to molecular targets alters biochemical pathways, which can be exploited in synthetic chemistry or biological studies.
  • Applications: Used as a reagent in synthesis, a building block for complex molecules, and a probe in biochemical research.

Summary Table of Preparation Methods and Conditions

Aspect Details
Synthetic Route Multi-step organic synthesis with catalytic steps
Reaction Conditions Temperature: -10 to 25°C; Solvents: ethyl acetate, dichloromethane; Catalysts: acid/base
Industrial Setup Batch or continuous reactors with purification via chromatography and crystallization
Key Reactions Oxidation, reduction, substitution
Purification Methods Extraction, drying (MgSO4 or Na2SO4), filtration, column chromatography
Yield Example Up to 94% yield reported in some synthetic steps

Chemical Reactions Analysis

Einecs 222-041-5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

Scientific Research Applications

Einecs 222-041-5 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study its effects on cellular processes and biochemical pathways. It may also be used as a tool to investigate the mechanisms of action of other compounds.

    Industry: In industrial applications, the compound is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of Einecs 222-041-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Table 1: Structural Analogs of EINECS 222-041-5

Compound Name CAS No. Molecular Formula Similarity Score Key Properties
6-Bromo-1H-indole-2-carboxylic acid 7254-19-5 C₉H₆BrNO₂ 0.98 Solubility: 0.052 mg/mL; CYP1A2 inhibitor
5-Bromo-3-methyl-1H-indole-2-carboxylic acid - C₁₀H₈BrNO₂ 0.92 High BBB permeability
4-Bromo-1H-indole-2-carboxylic acid - C₉H₆BrNO₂ 0.86 Polar surface area: 63.7 Ų

Functional Analogs

Functional analogs share comparable applications or toxicity profiles. For instance:

  • CYP1A2 Inhibitors: Brominated indole derivatives (e.g., CAS 7254-19-5) inhibit cytochrome P450 enzymes, similar to fluvoxamine, a known CYP1A2 inhibitor used in pharmaceuticals .
  • Industrial Solubility Profiles : Compounds with solubility <0.1 mg/mL (e.g., CAS 7254-19-5) may share functional roles with hydrophobic additives in polymer production .

Analytical and Regulatory Considerations

  • Analytical Methods : Screening for brominated analogs involves LC-MS and GC-MS to detect halogenated fragments .
  • Regulatory Gaps : Only 1,387 labeled chemicals in REACH Annex VI are used to predict toxicity for 33,000 EINECS compounds, underscoring the need for expanded labeled datasets .

Q & A

Q. How to create a FAIR-compliant data repository for this compound research?

  • Methodological Answer :
  • F indable: Assign DOIs via repositories (e.g., Figshare, Dryad).
  • A ccessible: Use open-access formats (CSV, mzML) with metadata.
  • I nteroperable: Align with domain-specific standards (e.g., MIAME for genomics).
  • R eusable: Provide SOPs and raw instrument outputs .

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